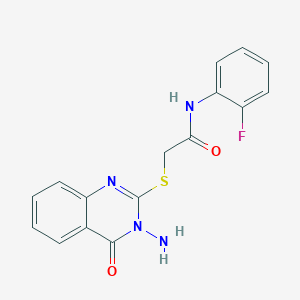![molecular formula C16H15FN2O2S B299558 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide, also known as FISP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to exhibit promising results in various research studies, and its synthesis method and mechanism of action have been extensively studied. In
科学研究应用
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit potential applications in drug development due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to inhibit the activity of aldosterone synthase, which can be beneficial in the treatment of hypertension and heart failure.
作用机制
The mechanism of action of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves its ability to bind to the active site of enzymes such as CAIX and aldosterone synthase. This binding leads to the inhibition of enzyme activity, which can have various physiological effects depending on the enzyme being inhibited. In the case of CAIX, inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase can lead to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has been found to exhibit various biochemical and physiological effects depending on the enzyme being inhibited. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and metastasis of cancer cells. Inhibition of aldosterone synthase leads to a decrease in aldosterone production, which can be beneficial in the treatment of hypertension and heart failure. 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has various advantages and limitations for lab experiments. Its synthesis method is efficient and cost-effective, and it exhibits promising results in various research studies. However, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide is not very soluble in water, which can limit its use in certain experiments. It is also important to note that 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has not been extensively studied in humans, and its safety and efficacy have not been fully established.
未来方向
There are various future directions for the research and development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide. One potential direction is the development of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide-based drugs for the treatment of cancer and hypertension. Another direction is the study of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide's effects on other enzymes and physiological processes. Further research is also needed to establish the safety and efficacy of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide in humans. Overall, 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide has shown great potential in various research studies, and its future applications in drug development and disease treatment are promising.
合成方法
The synthesis of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide involves the reaction between 4-fluorobenzenesulfonyl chloride and 3-indoleethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane at room temperature, and the resulting product is purified using column chromatography. The yield of 4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide obtained from this method is generally high, making it an efficient and cost-effective method for synthesizing this compound.
属性
分子式 |
C16H15FN2O2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H15FN2O2S/c17-13-5-7-14(8-6-13)22(20,21)19-10-9-12-11-18-16-4-2-1-3-15(12)16/h1-8,11,18-19H,9-10H2 |
InChI 键 |
LBDKGPRGJQLHGW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tert-butyl)-2-[(3-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B299475.png)





![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-(methylsulfanyl)-1,3-benzothiazole-5-sulfonamide](/img/structure/B299493.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![N-{4-[benzyl(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B299497.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)